Cephalexin hydrochloride

Descripción general

Descripción

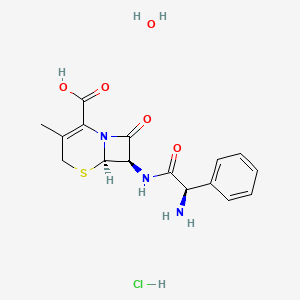

Ceftalexina Hidrocloruro es un antibiótico cefalosporínico de primera generación. Se utiliza ampliamente para tratar infecciones bacterianas al inhibir la síntesis de la pared celular bacteriana. Este compuesto es eficaz contra un amplio espectro de bacterias grampositivas y algunas gramnegativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Ceftalexina Hidrocloruro se sintetiza a partir del ácido 7-aminocefalosporánico (7-ACA) y el éster metílico de fenilglicina (PGME) utilizando penicilina acilasa como catalizador . El proceso implica los siguientes pasos:

Adición del derivado de éster de L-Fenilglicina: Este se agrega a una solución acuosa de 7-ADCA.

Reacción enzimática: Se agrega penicilina acilasa inmovilizada para catalizar la reacción.

Separación y filtración: La mezcla de reacción se filtra para obtener polvo crudo de ceftalexina.

Cristalización: El polvo crudo se cristaliza, se lava y se seca para obtener el producto final.

Métodos de producción industrial

En entornos industriales, la ceftalexina se produce utilizando un proceso enzimático similar, pero a mayor escala. El proceso se optimiza para obtener rendimiento y pureza, a menudo involucrando técnicas de síntesis y separación continuas .

Análisis De Reacciones Químicas

Tipos de reacciones

La ceftalexina hidrocloruro experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El anillo β-lactámico puede hidrolizarse, lo que lleva a la inactivación del antibiótico.

Oxidación: La ceftalexina puede oxidarse por radicales hidroxilo, lo que lleva a la degradación.

Sustitución: El grupo amino puede participar en reacciones de sustitución en condiciones específicas.

Reactivos y condiciones comunes

Hidrólisis: Agua o soluciones acuosas en condiciones ácidas o básicas.

Oxidación: Radicales hidroxilo generados a partir del reactivo de Fenton.

Sustitución: Diversos nucleófilos bajo pH y temperatura controlados.

Principales productos formados

Hidrólisis: Productos de degradación inactivos.

Oxidación: Varios derivados oxidados.

Sustitución: Derivados de ceftalexina sustituidos.

Aplicaciones Científicas De Investigación

La ceftalexina hidrocloruro tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los antibióticos β-lactámicos y sus reacciones.

Biología: Se emplea en estudios de la síntesis de la pared celular bacteriana y los mecanismos de resistencia.

Industria: Se utiliza en el desarrollo de nuevos sistemas de administración de fármacos y formulaciones.

Mecanismo De Acción

La ceftalexina hidrocloruro ejerce sus efectos al inhibir la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) en la pared celular bacteriana, evitando el paso final de transpeptidación de la síntesis de peptidoglicano. Esta inhibición lleva a la lisis celular y la muerte .

Comparación Con Compuestos Similares

Compuestos similares

Cefradina: Estructura y espectro de actividad similares, pero disponible en diferentes formulaciones.

Cefadroxilo: Otra cefalosporina de primera generación con una vida media más larga.

Cefazolina: Se utiliza principalmente para administración intravenosa con un espectro antibacteriano similar.

Singularidad

La ceftalexina hidrocloruro es única debido a su biodisponibilidad oral y su amplio espectro de actividad contra bacterias grampositivas y algunas gramnegativas. También es menos susceptible a la degradación por enzimas β-lactamasas en comparación con las penicilinas .

Propiedades

Número CAS |

105879-42-3 |

|---|---|

Fórmula molecular |

C16H20ClN3O5S |

Peso molecular |

401.9 g/mol |

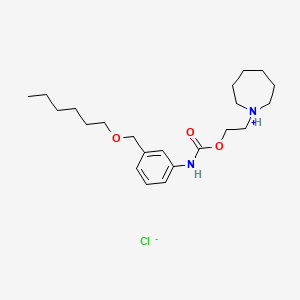

Nombre IUPAC |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C16H17N3O4S.ClH.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H;1H2/t10-,11-,15-;;/m1../s1 |

Clave InChI |

YHJDZIQOCSDIQU-OEDJVVDHSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

SMILES isomérico |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

SMILES canónico |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

15686-71-2 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))- Cefalexin Cephalexin Cephalexin Dihydride Cephalexin Hemihydrate Cephalexin Hydrochloride Cephalexin Monohydrate Cephalexin Monohydrochloride Cephalexin Monohydrochloride, Monohydrate Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer Cephalexin, (6R-(6alpha,7beta))-Isomer Cephalexin, Monosodium Salt Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer Ceporexine Palitrex |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(prop-2-ynoxymethoxy)phenyl] N-methylcarbamate](/img/structure/B1668308.png)

![2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate](/img/structure/B1668315.png)

![2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1668319.png)

![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)

![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)

![[3-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668331.png)